2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester
Overview
Description
AA 2379 is an antiinflammatory agent. AA 2379 inhibits the vascular permeability induced by histamine, serotonin, and bradykinin. AA-2379 has some analgesic activity.
Scientific Research Applications
Synthesis Techniques
- Regioselective Synthesis : Research on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides reveals insights into regioselective synthesis techniques. A study by Drev et al. (2014) demonstrated that varying the carboxy function in pyrazolo[1,5-a]pyrimidine derivatives can tune the regioselectivity of N-alkylation, leading to selective formation of different alkyl derivatives (Drev et al., 2014).
Biological Evaluation
- Anticancer and Anti-5-lipoxygenase Agents : A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives showed promising results as anticancer and anti-5-lipoxygenase agents. This research by Rahmouni et al. (2016) discussed the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).
Chemical Transformations
- Transformations of Pyrazolo[3,4-d]pyrimidines : Bulychev et al. (1980) explored the chemical transformations of trisubstituted pyrazolo[3,4-d]pyrimidines and their ribosides. This work provides valuable insights into the nucleophilic reactions and reactivities of different groups in these compounds (Bulychev et al., 1980).
Electrochemical Studies
- Electrochemical Oxidation Studies : The study of electrochemical oxidation of pyrazolopyrimidine derivatives like oxipurinol at pyrolytic graphite electrodes, conducted by Dryhurst (1976), contributes to understanding the electrochemical properties and potential applications of these compounds (Dryhurst, 1976).
Molecular Synthesis
- Novel Molecular Synthesis Approaches : Innovative approaches to synthesize various derivatives of pyrazolo[3,4-d]pyrimidines are highlighted in studies like the one by Reddy et al. (2005), which reported a general synthetic approach to these compounds (Reddy et al., 2005).
Combinatorial Chemistry
- Combinatorial Synthesis : The development of libraries of compounds like fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, as investigated by Volochnyuk et al. (2010), showcases the utility of these derivatives in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).
properties
IUPAC Name |
methyl 7-butyl-3-(methylamino)-4,6-dioxo-5-propylpyrazolo[3,4-d]pyrimidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c1-5-7-9-18-12-10(13(21)19(8-6-2)14(18)22)11(16-3)20(17-12)15(23)24-4/h16H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJPAUXGPOUISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NN(C(=C2C(=O)N(C1=O)CCC)NC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145862 | |
Record name | AA 2379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrazolo(3,4-d)pyrimidine-2-carboxylic acid, 7-butyl-4,5,6,7-tetrahydro-3-(methylamino)-4,6-dioxo-5-propyl-, methyl ester | |
CAS RN |
103446-98-6 | |
Record name | AA 2379 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103446986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AA 2379 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AA-2379 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96HLS94BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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